

# An In-depth Technical Guide to Cyclobutanecarboxaldehyde: Properties, Synthesis, and Reactions

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## Compound of Interest

Compound Name: Cyclobutanecarboxaldehyde

Cat. No.: B128957

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## Abstract

**Cyclobutanecarboxaldehyde**, a key building block in organic synthesis, possesses a unique strained four-membered ring structure that imparts valuable reactivity. This document provides a comprehensive technical overview of its molecular properties, detailed experimental protocols for its synthesis and key transformations, and its applications, particularly in the realm of drug discovery and development. The information presented herein is intended to serve as a practical guide for researchers and professionals engaged in synthetic and medicinal chemistry.

## Core Molecular and Physical Properties

**Cyclobutanecarboxaldehyde**, also known as formylcyclobutane, is a colorless to pale yellow liquid with a characteristic pungent odor.<sup>[1]</sup> Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and execution.

## Table 1: Molecular Identifiers and Weights

Parameter	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O	[1][2][3]
Molecular Weight	84.12 g/mol	[1][2][3]
Monoisotopic Mass	84.057514874 g/mol	
CAS Registry Number	2987-17-9	[1][3]
InChI Key	INVYSLWXPIEDIQ-UHFFFAOYSA-N	[2]

**Table 2: Physicochemical Properties**

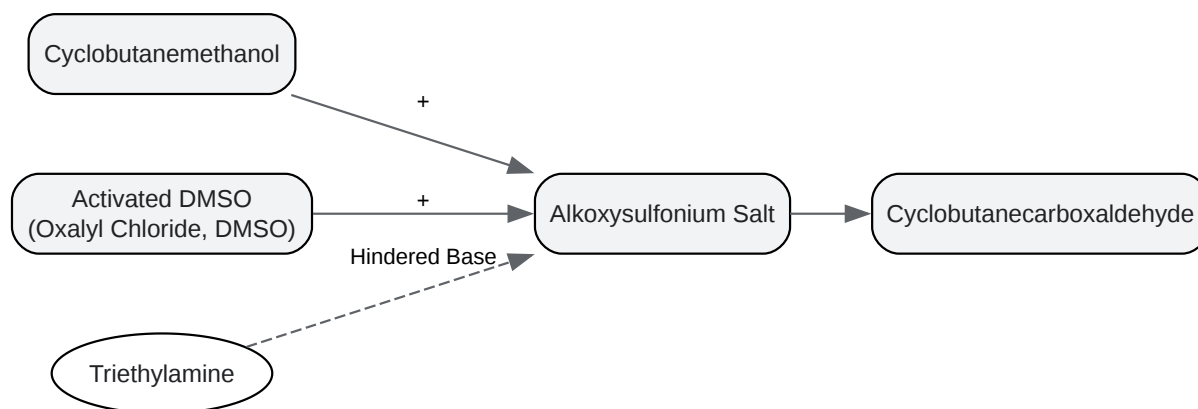
Property	Value	Reference
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	115-118 °C	
Density	~0.92 g/cm <sup>3</sup> at 25 °C	[1]
Flash Point	~22.8 °C	
Solubility	Soluble in water, ethanol, and ether	[1]

## Synthesis of Cyclobutanecarboxaldehyde

The most prevalent and reliable method for the synthesis of **cyclobutanecarboxaldehyde** is the oxidation of the corresponding primary alcohol, cyclobutanemethanol. Mild oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid.

### Swern Oxidation: A High-Yield Protocol

The Swern oxidation is a highly effective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. This procedure is favored for its mild reaction conditions and high yields.



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**Figure 1:** Swern Oxidation of Cyclobutanemethanol.

#### Experimental Protocol: Swern Oxidation of Cyclobutanemethanol

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (10 volumes relative to the alcohol). The flask is cooled to -78 °C in a dry ice/acetone bath.
- **Activator Addition:** Oxalyl chloride (2 equivalents) is slowly added to the cooled dichloromethane.
- **DMSO Addition:** A solution of dimethyl sulfoxide (4 equivalents) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for one hour.
- **Substrate Addition:** A solution of cyclobutanemethanol (1 equivalent) in anhydrous dichloromethane (5 volumes) is added dropwise to the flask at -78 °C. The reaction is stirred for an additional two hours at this temperature.
- **Quenching:** Triethylamine (5 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.
- **Work-up:** The reaction is quenched with water. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

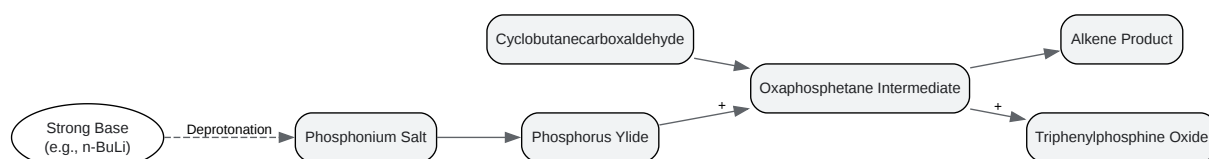
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure **cyclobutanecarboxaldehyde**.

## Key Reactions and Applications in Drug Development

The aldehyde functionality of **cyclobutanecarboxaldehyde** makes it a versatile precursor for a variety of chemical transformations that are crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The cyclobutane moiety itself is of increasing interest in medicinal chemistry as it can act as a bioisostere for other groups, improve metabolic stability, and provide a unique three-dimensional scaffold.

### Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. In the context of **cyclobutanecarboxaldehyde**, it allows for the introduction of a variety of substituents via a newly formed double bond.



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**Figure 2:** Generalized Wittig Reaction Pathway.

#### Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

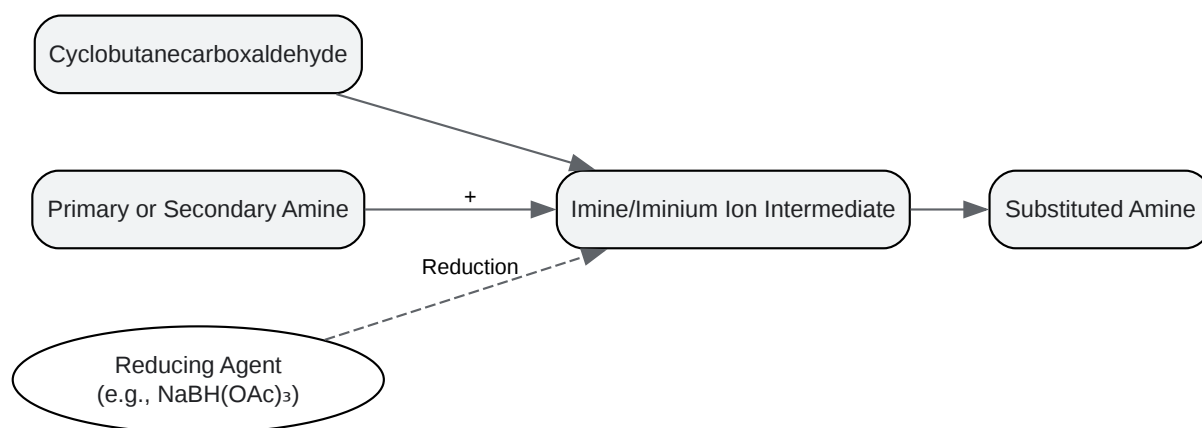
- Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a solution of n-butyllithium (n-

BuLi) in hexanes (1.05 equivalents) is added dropwise. The resulting mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the ylide.

- **Aldehyde Addition:** The ylide solution is cooled back to 0 °C, and a solution of **cyclobutanecarboxaldehyde** (1.0 equivalent) in anhydrous THF is added dropwise.
- **Reaction:** The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the aldehyde.
- **Work-up:** The reaction is cautiously quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine.
- **Purification:** The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to isolate the desired alkene.

## Reductive Amination: Synthesis of Amines

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of primary, secondary, and tertiary amines from aldehydes and ketones. This reaction is of paramount importance in drug development, as the amine functional group is prevalent in a vast number of pharmaceuticals.



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**Figure 3: Reductive Amination of Cyclobutanecarboxaldehyde.**

Experimental Protocol: Reductive Amination with Benzylamine

- **Reaction Setup:** To a round-bottom flask containing a magnetic stir bar, add **cyclobutanecarboxaldehyde** (1.0 equivalent) and benzylamine (1.0-1.2 equivalents).
- **Solvent and Catalyst:** Dissolve the reactants in a suitable solvent such as dichloromethane (DCE) or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.
- **Reducing Agent:** Add sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (1.2-1.5 equivalents) portion-wise to the stirred solution.
- **Reaction:** The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
- **Work-up:** The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the desired N-benzylcyclobutylmethanamine.

## Conclusion

**Cyclobutanecarboxaldehyde** is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. The protocols and data presented in this guide offer a solid foundation for its synthesis and derivatization. The unique structural and reactive properties of this molecule will undoubtedly continue to be exploited in the development of novel therapeutics and other advanced materials.

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